

Spectroscopic Profile of Triisopropyl Orthoformate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisopropyl orthoformate*

Cat. No.: B1346703

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **triisopropyl orthoformate**, a versatile reagent and building block in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **triisopropyl orthoformate**. The following tables summarize the key ^1H and ^{13}C NMR spectroscopic data.

^1H NMR Data

The proton NMR spectrum of **triisopropyl orthoformate** is characterized by two distinct signals corresponding to the methine and methyl protons of the isopropyl groups.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	~5.15	Septet	~6.1	1H	HC(O-)_3
2	~1.18	Doublet	~6.1	18H	$-\text{OCH(CH}_3)_2$

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum provides further confirmation of the molecular structure, showing signals for the central orthoformate carbon, the methine carbon, and the methyl carbons of the isopropyl groups.

Signal	Chemical Shift (δ , ppm)	Assignment
1	~109	CH(O-) ₃
2	~65	-OCH(CH ₃) ₂
3	~24	-OCH(CH ₃) ₂

Note: Chemical shifts are typically referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of **triisopropyl orthoformate** is dominated by strong C-H and C-O stretching vibrations, characteristic of its ether-like structure.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
2970 - 2870	Strong	C-H stretch	Aliphatic C-H
1470 - 1450	Medium	C-H bend	CH ₃ and CH scissoring
1385 - 1370	Medium	C-H bend	CH ₃ symmetric bending (gem-dimethyl)
1180 - 1050	Strong, Broad	C-O stretch	Asymmetric and symmetric C-O-C stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **triisopropyl orthoformate**. The molecule has a molecular weight of 190.28 g/mol.

m/z	Relative Intensity	Proposed Fragment	Fragmentation Pathway
190	Low	$[\text{C}_{10}\text{H}_{22}\text{O}_3]^+$	Molecular Ion ($\text{M}^{+\cdot}$)
147	High	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of an isopropyl radical
105	Medium	$[\text{M} - \text{C}_3\text{H}_7 - \text{C}_3\text{H}_6]^+$	Loss of an isopropyl radical and propene
89	High	$[\text{CH}(\text{OCH}(\text{CH}_3)_2)_2]^+$	α -cleavage, loss of an isopropoxy radical
43	Very High	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation (base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

4.1.1. ^1H and ^{13}C NMR Spectroscopy of a Liquid Orthoester

- **Sample Preparation:** Approximately 5-20 mg of **triisopropyl orthoformate** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is typically used to acquire the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are required compared to ^1H NMR.
- Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

FT-IR Spectroscopy

4.2.1. FT-IR Spectroscopy of a Liquid Orthoester

- Sample Preparation: A neat liquid sample of **triisopropyl orthoformate** is used. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired over a typical range of 4000-400 cm^{-1} . Multiple scans are co-added to improve the signal-to-noise ratio.
- Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

4.3.1. GC-MS of a Volatile Organic Compound

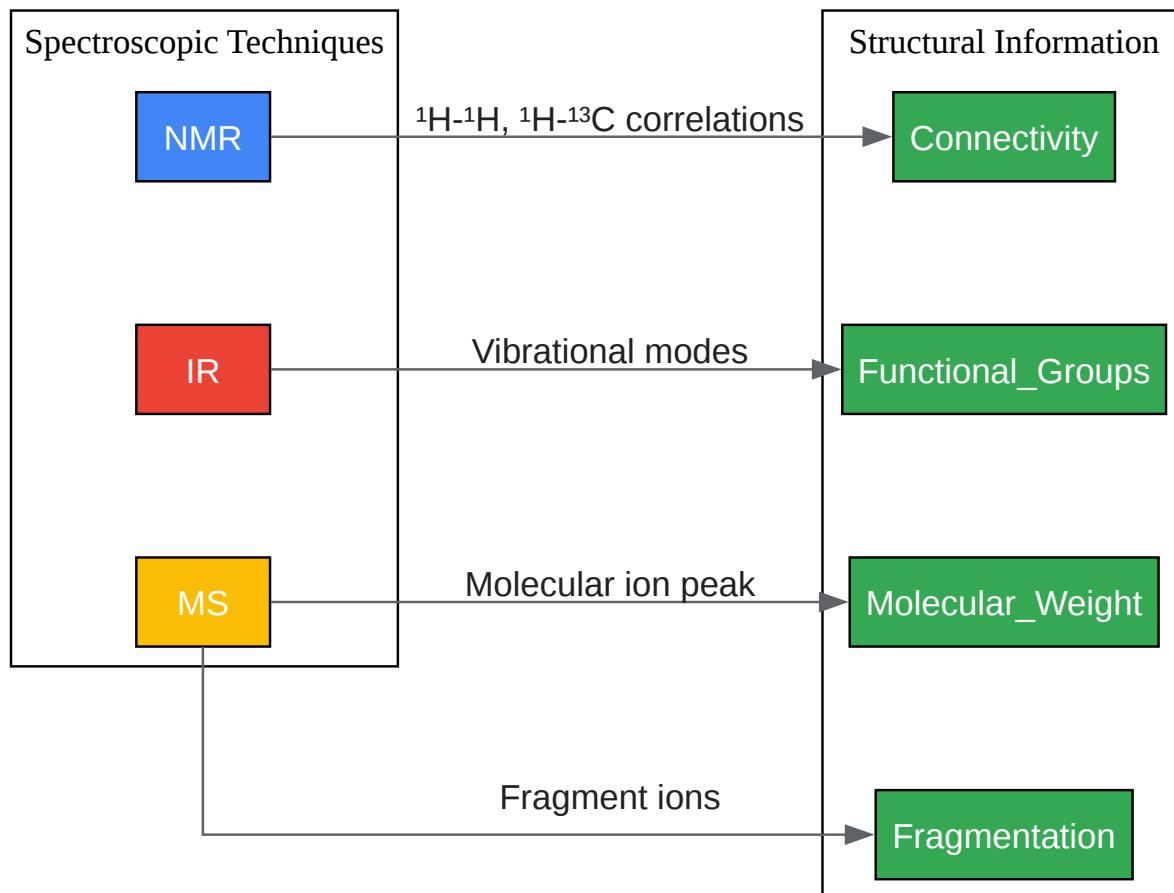
- Sample Preparation: A dilute solution of **triisopropyl orthoformate** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
- Gas Chromatography: A small volume of the sample solution (typically 1 μL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column. The column temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the stationary phase.

- Mass Spectrometry: As the separated **triisopropyl orthoformate** elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole) and detected.
- Data Analysis: The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

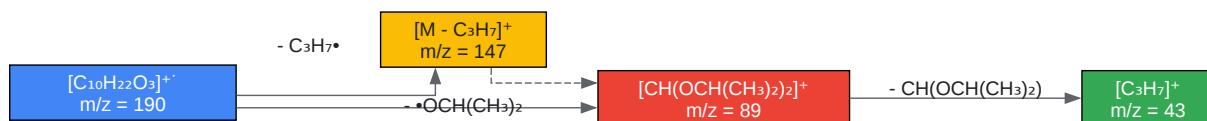
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **triisopropyl orthoformate**.



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Caption: Workflow illustrating the information obtained from different spectroscopic techniques.

Caption: Correlation of ^1H NMR signals to the structure of **triisopropyl orthoformate**.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com